
5-(tert-Butyl)-7-chloro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-7-chloro-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl and chloro substituents on the indole ring can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-7-chloro-1H-indole typically involves the introduction of the tert-butyl and chloro groups onto the indole ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride is used in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl group. The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the tert-butyl group.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include N-oxides or tert-butyl alcohol derivatives.
Reduction: The major product would be 5-(tert-Butyl)-1H-indole.
Substitution: Products depend on the nucleophile used, such as 5-(tert-Butyl)-7-amino-1H-indole when using an amine.
Aplicaciones Científicas De Investigación
Chemistry: 5-(tert-Butyl)-7-chloro-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a model compound for understanding the interactions of indoles with biological targets.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It can be screened for activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-7-chloro-1H-indole depends on its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tert-butyl and chloro substituents can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
5-(tert-Butyl)-1H-indole: Lacks the chloro substituent, which may result in different chemical and biological properties.
7-Chloro-1H-indole: Lacks the tert-butyl group, affecting its steric and electronic properties.
5-(tert-Butyl)-7-methyl-1H-indole: The methyl group replaces the chloro group, leading to different reactivity and potential biological activities.
Uniqueness: 5-(tert-Butyl)-7-chloro-1H-indole is unique due to the combined presence of both tert-butyl and chloro groups on the indole ring. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.
Propiedades
Número CAS |
180623-90-9 |
|---|---|
Fórmula molecular |
C12H14ClN |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
5-tert-butyl-7-chloro-1H-indole |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |
Clave InChI |
OLEDUMUKIQZSRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C(=C1)C=CN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


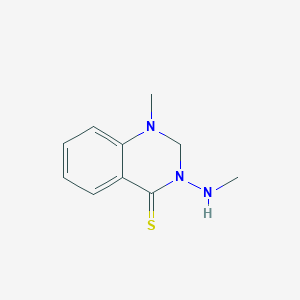
![7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)
![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
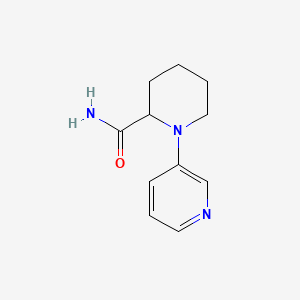
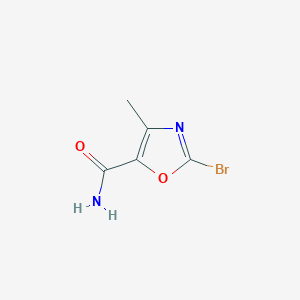
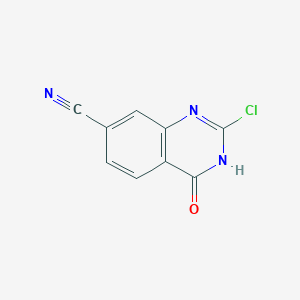

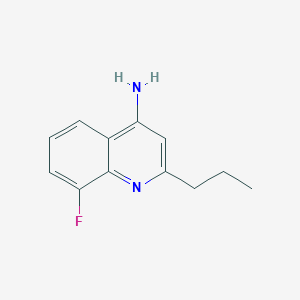

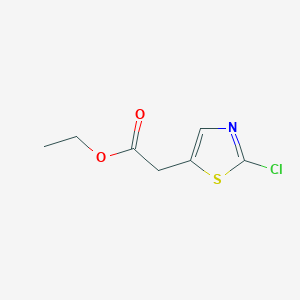
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
